molecular formula C12H12N2O2 B170191 Ethyl 2-(1H-imidazol-1-yl)benzoate CAS No. 117296-92-1

Ethyl 2-(1H-imidazol-1-yl)benzoate

Cat. No.: B170191
CAS No.: 117296-92-1
M. Wt: 216.24 g/mol
InChI Key: GKOGBVKQBZZPGT-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-1-yl)benzoate is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate typically involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. This intermediate is then reacted with imidazole under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution reactions with amines and hydrazines, yielding amide or hydrazide derivatives.

Reagent/ConditionsProductYieldKey Spectral Data
Aniline (4a), 120°CEthyl 2-(1H-imidazol-1-yl)benzamide (5a)84%¹H NMR : δ 7.25–7.41 (m, aromatic), δ 8.26–8.32 (NH). ¹³C NMR : δ 164.8 (C=O) .
Hydrazine hydrate, reflux2-(1H-Imidazol-1-yl)benzhydrazide (19)78%IR : 3329 cm⁻¹ (NH). MS : m/z 218 [M+H]⁺ .

Condensation with Aldehydes

The compound reacts with aromatic aldehydes under acidic conditions to form benzylidene derivatives.

AldehydeProductConditionsYield
Benzaldehyde (6a)Ethyl 2-(1H-imidazol-1-yl)-3-phenylacrylate (7a)Acetic acid, 80°C75%
4-Chlorobenzaldehyde (6c)Ethyl 3-(4-chlorophenyl)-2-(1H-imidazol-1-yl)acrylate (7c)Acetic acid, 80°C68%

Cyclization to Pyrazole and Pyridine Derivatives

Benzylidene intermediates react with hydrazines or malononitrile to form nitrogen-containing heterocycles.

Base-Catalyzed Heterocyclizations

Under basic conditions, the compound participates in annulation reactions to form fused heterocycles.

Base/CatalystReagentProductYield
BEMP (5 mol%)Phenyl isocyanateImidazolidin-2-one derivative (2a)99%
BEMP (10 mol%)Phenyl isocyanateImidazol-2-one derivative (4a)62%

Mechanistic Insight :

  • BEMP facilitates deprotonation and cyclization via low-energy transition states (ΔG‡ ~12.5 kcal/mol) .

  • Imidazol-2-ones form preferentially due to electron-deficient allene intermediates .

Hydrolysis and Functionalization

The ethyl ester is hydrolyzable to carboxylic acid derivatives under acidic or basic conditions, enabling further functionalization (e.g., peptide coupling).

ConditionsProduct
HCl (aq), reflux2-(1H-Imidazol-1-yl)benzoic acid
NaOH (aq), 60°CSodium 2-(1H-imidazol-1-yl)benzoate

Scientific Research Applications

Chemistry

  • Building Block : Ethyl 2-(1H-imidazol-1-yl)benzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its imidazole ring allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that are essential for catalysis and material science.

Biology

  • Antimicrobial Activity : Recent studies have demonstrated the compound's potential antimicrobial properties. For instance, derivatives of imidazole compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar activities .
  • Antitumor Potential : Research has indicated that imidazole derivatives can exhibit antitumor activity. This compound has been included in studies evaluating the antitumor potential of related compounds, suggesting avenues for therapeutic development .

Medicine

  • Therapeutic Agent : The compound is being investigated for its potential use in treating diseases due to its biological activity. Its interaction with specific molecular targets could lead to the development of novel therapeutic agents.

Industry

  • Material Development : this compound is utilized in the creation of new materials, particularly in the pharmaceutical and agrochemical sectors. Its role as an intermediate facilitates the synthesis of various active pharmaceutical ingredients (APIs) .

Case Study 1: Antimicrobial Evaluation

In a recent study, various derivatives of imidazole were synthesized and tested for antimicrobial activity using serial dilution methods. The results indicated that compounds similar to this compound exhibited significant activity against strains such as E. coli and Pseudomonas aeruginosa. This suggests that this compound could be further explored for its antimicrobial properties .

Case Study 2: Antitumor Activity

Another study focused on the synthesis of imidazole hybrids and evaluated their antitumor potential. The findings indicated that certain derivatives showed promising results against cancer cell lines, highlighting the therapeutic potential of compounds like this compound in oncology research .

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(1H-imidazol-1-yl)benzoate can be compared with other imidazole derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(1H-imidazol-1-yl)acetate: Contains an acetate group instead of a benzoate group.

    2-(1H-imidazol-1-yl)benzoic acid: The ester group is replaced with a carboxylic acid group.

These compounds share similar chemical properties but differ in their reactivity and potential applications. This compound is unique due to its specific ester group, which influences its solubility, reactivity, and potential biological activities.

Biological Activity

Ethyl 2-(1H-imidazol-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a reaction involving 2-aminobenzoic acid and ethyl chloroformate, followed by interaction with imidazole. The synthesis typically employs triethylamine as a base and dichloromethane as a solvent, conducted at room temperature to optimize yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring in the compound can coordinate with metal ions, influencing the activity of metalloenzymes. Furthermore, it may interact with nucleic acids or proteins, thereby modulating their functions and leading to diverse biological effects.

Antimicrobial and Antifungal Properties

Numerous studies have highlighted the antimicrobial and antifungal properties of this compound. Its efficacy against various pathogens has been documented, showcasing its potential as a therapeutic agent.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with MIC values indicating strong potential for use in treating bacterial infections .

Case Study 2: Antifungal Activity
Research focusing on the antifungal properties revealed that this compound effectively inhibited the growth of Candida albicans. The results suggested that the compound could serve as a promising candidate for antifungal therapies.

Additional Biological Activities

Beyond its antimicrobial properties, this compound has been explored for its anti-inflammatory and analgesic effects. A study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID), suggesting that modifications to its structure could enhance its therapeutic profile .

Table 2: Biological Activities Explored

Activity TypeFindingsReference
Anti-inflammatoryPotential NSAID with reduced toxicity
AnalgesicEffective in pain models
AntifungalInhibition of Candida albicans growth

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(1H-imidazol-1-yl)benzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with intermediates like 1H-benzo[d]imidazole derivatives. For example, hydrazine hydrate can react with 1H-benzo[d]imidazole-2-thiol in methanol to form hydrazinyl derivatives, followed by condensation with aldehydes or ketones . Optimization includes:

  • Catalyst selection : Use of Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) to activate carbonyl groups, enhancing nucleophilic addition efficiency .
  • Solvent-free conditions : Reduces side reactions and improves yields (e.g., 90–96% yields reported for similar imidazo-thiazole syntheses) .
  • Temperature control : Reflux conditions in ethanol or methanol ensure complete conversion, monitored via TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., S–H stretch at ~2634 cm⁻¹ in intermediates) .
  • NMR (¹H/¹³C) : Confirms structural assignments, such as aromatic proton environments (δ 7.2–8.5 ppm) and carbon shifts for imidazole rings (~δ 151 ppm) .
  • XRD with SHELX software : Resolves crystal structures; SHELXL refines small-molecule models against diffraction data, critical for verifying stereochemistry .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS peaks matching theoretical m/z values) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., EGFR kinase in cancer studies). For example, benzimidazole derivatives showed docking scores <−8 kcal/mol, indicating strong hydrophobic and hydrogen-bond interactions .
  • ADMET prediction : SwissADME or pkCSM models assess pharmacokinetics (e.g., bioavailability, BBB permeability) and toxicity (e.g., Ames test predictions) .
  • Quantum mechanical calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals to explain reactivity trends .

Q. What experimental strategies address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Standardized assays : Reproduce antimicrobial activity (e.g., MIC values) under controlled conditions (pH, temperature) to minimize variability .
  • Comparative SAR studies : Evaluate substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring). For instance, chloro/fluoro substituents enhance antibacterial activity by 2–4-fold compared to methyl groups .
  • Dose-response validation : Use IC₅₀ curves (e.g., MTT assays) to confirm cytotoxicity thresholds, resolving discrepancies from cell-line-specific sensitivities .

Q. What mechanistic insights guide the synthesis of imidazole-containing heterocycles like this compound?

  • Methodological Answer :

  • Friedel-Crafts acylation : Eaton’s reagent activates carbonyl groups via hydrogen bonding, facilitating electrophilic substitution on aromatic rings .
  • Nucleophilic aromatic substitution : Chloro or fluoro leaving groups on intermediates enhance reactivity with amines or hydrazines .
  • Tandem cyclization : Under solvent-free conditions, imidazole ring formation proceeds via intramolecular dehydration, confirmed by trapping intermediates .

Properties

IUPAC Name

ethyl 2-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-7-13-9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOGBVKQBZZPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560594
Record name Ethyl 2-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117296-92-1
Record name Ethyl 2-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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